2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
CAS No.:
Cat. No.: VC16837352
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68 g/mol
* For research use only. Not for human or veterinary use.
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- -](/images/structure/VC16837352.png)
Specification
Molecular Formula | C12H9ClN4 |
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Molecular Weight | 244.68 g/mol |
IUPAC Name | 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16) |
Standard InChI Key | VLCXKASLPPOHAF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, delineates a pyridine ring substituted at position 2 with an amino group (-NH2) and at position 6 with a 5-chloro-pyrrolo[2,3-b]pyridinyl moiety. The pyrrolo[2,3-b]pyridine system consists of a fused bicyclic structure combining pyrrole and pyridine rings, with a chlorine atom at position 5 of the pyrrole subunit . This architecture places the molecule within the broader class of 7-azaindole derivatives, which are renowned for their bioisosteric relationship with indoles and their enhanced solubility profiles .
Stereochemical Considerations
Synthesis and Structural Modification
Key Synthetic Routes
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclocondensation reactions or cross-coupling strategies. For example, 5-chloro-1H-pyrrolo[2,3-b]pyridine intermediates are often prepared via the Bartoli indole synthesis, which employs nitroarenes and vinyl Grignard reagents . A plausible route to the target compound could involve:
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Halogenation: Introduction of chlorine at position 5 of the pyrrolopyridine ring using POCl3 or N-chlorosuccinimide .
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Buchwald–Hartwig Amination: Coupling the chlorinated pyrrolopyridine with a 2-aminopyridine derivative via palladium-catalyzed cross-coupling .
Structural Analogs and Their Properties
Comparative analysis of related compounds reveals trends in solubility and bioactivity:
These data suggest that chloro-substituted pyrrolopyridines exhibit moderate lipophilicity (LogP 2.8–3.2), favoring membrane permeability and central nervous system (CNS) penetration .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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1H NMR: Expected signals include a singlet for the aromatic proton at position 4 of the pyridine ring (δ 7.8–8.2 ppm) and a broad peak for the -NH2 group (δ 5.5–6.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 265.7 (M+) would confirm the molecular weight, with fragments corresponding to the loss of Cl (Δ m/z 35) and the pyrrolopyridine moiety .
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